1H-Indene-2-acetic acid, 2,3-dihydro-2-methyl-1-oxo-, methyl ester
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Overview
Description
1H-Indene-2-acetic acid, 2,3-dihydro-2-methyl-1-oxo-, methyl ester is an organic compound with the chemical formula C12H12O3 It is a derivative of indene, a bicyclic hydrocarbon, and features a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene-2-acetic acid, 2,3-dihydro-2-methyl-1-oxo-, methyl ester typically involves multiple steps. One common method starts with the preparation of 1-indanone, which is then subjected to a series of reactions to introduce the acetic acid and methyl ester groups. The reaction conditions often involve the use of organic solvents such as ethanol or ethyl acetate, and catalysts like methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1H-Indene-2-acetic acid, 2,3-dihydro-2-methyl-1-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions can yield a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
1H-Indene-2-acetic acid, 2,3-dihydro-2-methyl-1-oxo-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1H-Indene-2-acetic acid, 2,3-dihydro-2-methyl-1-oxo-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 1H-Indene-2-carboxylic acid, 2,3-dihydro-1-oxo-, methyl ester
- 1H-Indene, 2,3-dihydro-2-methyl-
- 1H-Indene, 1-ethyl-2,3-dihydro-1-methyl-
Uniqueness
1H-Indene-2-acetic acid, 2,3-dihydro-2-methyl-1-oxo-, methyl ester is unique due to its specific functional groups and structural configuration. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
651715-63-8 |
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Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
methyl 2-(2-methyl-3-oxo-1H-inden-2-yl)acetate |
InChI |
InChI=1S/C13H14O3/c1-13(8-11(14)16-2)7-9-5-3-4-6-10(9)12(13)15/h3-6H,7-8H2,1-2H3 |
InChI Key |
LUIGLZKCHWYLSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2C1=O)CC(=O)OC |
Origin of Product |
United States |
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